4-cyclopropyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
Description
4-Cyclopropyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound belonging to the 4,5-dihydro-1H-1,2,4-triazol-5-one class. These derivatives are characterized by a partially saturated triazole ring fused with a ketone group. The compound features a cyclopropyl substituent at the 4-position and a trifluoromethyl (-CF₃) group at the 3-position, which significantly influence its physicochemical and biological properties.
The 4,5-dihydro-1H-1,2,4-triazol-5-one scaffold is known for its weak acidic nature due to the presence of an NH proton in the triazole ring, with pKa values typically ranging between 8–12 in non-aqueous solvents . Additionally, the cyclopropyl moiety introduces steric and conformational constraints, which may modulate biological interactions.
Properties
IUPAC Name |
4-cyclopropyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3O/c7-6(8,9)4-10-11-5(13)12(4)3-1-2-3/h3H,1-2H2,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDCBQFWZNGFAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NNC2=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Introduction of the Trifluoromethyl Group: Trifluoromethylation can be achieved using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates in the presence of a base.
Construction of the Triazole Ring: The triazole ring can be synthesized through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-cyclopropyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the cyclopropyl and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-cyclopropyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-cyclopropyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethyl group at C3 in the target compound likely increases acidity compared to ethyl or methyl substituents. For example, 3-methyl analogs have pKa ~10.5 in acetonitrile, while -CF₃ may reduce this by 0.5–1.0 units .
- Arylidene Moieties: Substitution at C4 with aromatic groups (e.g., 4-hydroxybenzylidenamino) enhances antioxidant and chelating activities due to phenolic -OH groups .
Antioxidant Activity
Triazol-5-one derivatives with arylideneamino groups at C4 show notable antioxidant properties. For example:
However, its cyclopropyl group could enhance lipid solubility, improving cell membrane penetration .
Acidity (pKa) and Solvent Effects
pKa values of triazol-5-ones are solvent-dependent. Representative
The trifluoromethyl group’s electron-withdrawing effect likely reduces pKa by stabilizing the deprotonated form. Solvents like DMF further lower pKa due to high dielectric constants .
Biological Activity
4-Cyclopropyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : CHFNO
- Molecular Weight : 192.14 g/mol
- CAS Number : 1797586-27-6
Research indicates that this compound exhibits various biological activities through multiple mechanisms:
- Antimicrobial Activity : The compound has shown efficacy against a range of microbial pathogens. It inhibits bacterial growth by targeting specific enzymes involved in cell wall synthesis.
- Anticancer Properties : Preliminary studies have indicated that it may induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle. For example, it has been observed to inhibit the proliferation of human lung adenocarcinoma cells with an IC value around 5.24 µM .
- Anti-inflammatory Effects : The compound demonstrates potential anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | Tested Cell Lines | IC Value (µM) | Mechanism |
|---|---|---|---|
| Anticancer | A549 (lung cancer) | 5.24 | Apoptosis induction |
| Antimicrobial | E. coli | 12.30 | Cell wall synthesis inhibition |
| Anti-inflammatory | RAW 264.7 (macrophages) | 15.00 | Cytokine inhibition |
Case Studies and Research Findings
- Anticancer Activity : In a study focusing on lung cancer cells, this compound was shown to significantly reduce cell viability and induce apoptosis via caspase activation pathways . The compound's ability to halt the cell cycle at the G2/M phase suggests its potential as a chemotherapeutic agent.
- Antimicrobial Properties : Another study demonstrated that this compound effectively inhibited the growth of various bacterial strains, including E. coli and Staphylococcus aureus, by disrupting their metabolic pathways . This highlights its potential application in developing new antibiotics.
- Inflammation Modulation : Research has also indicated that the compound can downregulate inflammatory markers in macrophage cell lines, suggesting its utility in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 4-cyclopropyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives?
- Methodology :
- Reaction Design : Use 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one as a precursor. React with substituted aldehydes (e.g., 4-(4-methylbenzoxy)-benzaldehyde) under reflux in ethanol or isopropyl alcohol with catalytic triethylamine to form Schiff base derivatives .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol ensures purity.
- Key Parameters : Monitor reaction progress via TLC and optimize molar ratios (1:1.2 for aldehyde:amine) to minimize byproducts.
Q. What characterization techniques are critical for validating the structure of this triazolone derivative?
- Spectroscopic Validation :
- NMR : Use H and C NMR (400–600 MHz, DMSO-d6) to confirm cyclopropyl and trifluoromethyl group integration. Compare experimental shifts with GIAO-calculated values (B3LYP/6-311G(d,p) basis sets) to resolve ambiguities .
- IR : Assign carbonyl (C=O, ~1700 cm) and triazole ring vibrations (~1550 cm) using DFT-optimized IR spectra (Veda4f software) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks and fragmentation patterns.
Q. How can computational methods (DFT/HF) validate experimental data for this compound?
- Approach :
- Geometry Optimization : Use Gaussian 09W with B3LYP/6-311G(d,p) or HF/6-31G(d) basis sets to generate stable conformers .
- Electronic Properties : Calculate HOMO-LUMO gaps (e.g., 4.5–5.0 eV for similar triazolones) to predict reactivity. Compare Mulliken charges to identify electrophilic/nucleophilic sites .
- Validation Metrics : Use SigmaPlot for linear regression () between experimental and theoretical NMR/IR data .
Advanced Research Questions
Q. How do electronic properties (HOMO-LUMO, dipole moments) influence the reactivity of this compound in catalytic applications?
- Analysis :
- HOMO-LUMO : A narrow gap (~4.5 eV) suggests potential as a redox-active ligand. Use DFT (B3LYP) to map electron density distribution and predict coordination sites .
- Dipole Moments : High polarity (e.g., 5–7 Debye) may enhance solubility in polar solvents, impacting reaction kinetics in cross-coupling reactions .
Q. How can researchers resolve contradictions between experimental and theoretical spectral data (e.g., NMR/IR)?
- Troubleshooting :
- Solvent Effects : Recalculate theoretical NMR shifts using a polarizable continuum model (PCM) for ethanol instead of gas-phase approximations .
- Scaling Factors : Apply empirical scaling (0.96–0.98 for IR frequencies) to DFT-calculated vibrational modes to align with experimental peaks .
- Dynamic Effects : Use molecular dynamics simulations to account for conformational flexibility in solution-phase NMR .
Q. What methodologies determine the acidity constants (pKa) of 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives?
- Experimental Protocol :
- Potentiometric Titration : Dissolve the compound in anhydrous isopropyl alcohol. Titrate with 0.01 M tetrabutylammonium hydroxide (TBAH) at 25°C. Calculate pKa from half-neutralization potentials .
- Computational Support : Use DFT to calculate proton affinity and correlate with experimental pKa (typically 8–10 for similar triazolones) .
Q. How can molecular docking studies predict the anticancer activity of this compound?
- Workflow :
- Target Selection : Dock against EGFR kinase domain (PDB: 1M17) using AutoDock Vina.
- Tautomer Consideration : Prioritize the keto tautomer (energetically favorable by ~3 kcal/mol) for stable ligand-protein interactions .
- Validation : Compare binding affinities with known inhibitors (e.g., erlotinib). A ΔG < -8 kcal/mol suggests strong binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
